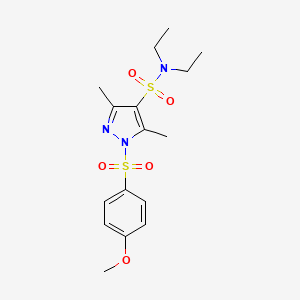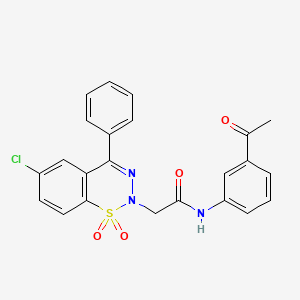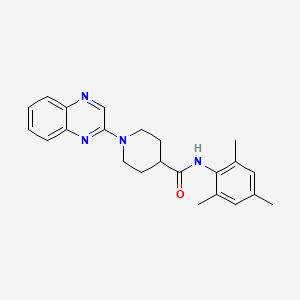![molecular formula C15H19N3O5S2 B6518998 4-{[1-(benzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1015896-84-0](/img/structure/B6518998.png)
4-{[1-(benzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[1-(benzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine” is a chemical compound. It is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a benzenesulfonyl group and a 3,5-dimethyl-1H-pyrazol-4-yl group .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
The vibrational and structural properties of 4-(benzenesulfonyl)-morpholine are crucial in pharmaceutical research. High-pressure studies reveal how pressure affects the material’s stability, phase transitions, and hydrogen bonding. These insights can inform drug design and alter the medical properties of pharmaceutical compounds .
Materials Science
Understanding the vibrational behavior of organic materials like 4-(benzenesulfonyl)-morpholine provides fundamental information about molecular conformation. Researchers study normal mode behavior under different conditions, intra- and intermolecular bonding, and stability. The compound’s response to pressure variations can impact crystal structures and weak bonds, such as van der Waals interactions .
Catalysis and Synthetic Methodologies
While sulfones are essential in organic chemistry, 4-(benzenesulfonyl)-morpholine offers unique opportunities. It plays a role in creating C–C bonds, making it valuable for developing novel synthetic methodologies. Researchers explore its potential as a catalyst or reactant in various chemical transformations .
Leishmaniasis Treatment
Leishmaniasis, a parasitic disease, lacks effective treatments due to strain resistance and drug side effects. Researchers have synthesized 4-(1H-pyrazol-1-yl)benzenesulfonamides, including derivatives of 4-(benzenesulfonyl)-morpholine. These compounds undergo molecular modeling and cytotoxicity studies to assess their antileishmanial properties .
Crystal Engineering
High-pressure studies allow the production of polymorphic compounds with different physical and chemical properties. Researchers can tailor materials for specific applications by altering crystal structures under pressure conditions. 4-(Benzenesulfonyl)-morpholine’s vibrational properties contribute to this field .
Biological Properties
Exploring the phase transitions and stability of 4-(benzenesulfonyl)-morpholine sheds light on its biological effects. Changes in vibrational modes may impact drug interactions, binding affinity, and overall efficacy. Researchers investigate how this compound behaves under physiological conditions .
Wirkmechanismus
Target of Action
A structurally similar compound, morpholine-4-carboxylic acid, is known to targetCathepsin S , a lysosomal cysteine protease .
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of its target enzyme, potentially by mimicking the substrate’s structure and binding to the active site of the enzyme .
Biochemical Pathways
Given its potential target, it may influence the pathways regulated by cathepsin s, which plays a role in protein degradation within lysosomes .
Pharmacokinetics
Metabolism typically occurs in the liver, and excretion is usually through the kidneys .
Result of Action
Inhibition of cathepsin s could potentially disrupt protein degradation within lysosomes, affecting cellular processes dependent on this pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and its interaction with its target. Similarly, temperature can affect the stability and solubility of the drug. The presence of other molecules can lead to drug-drug interactions, potentially affecting the drug’s efficacy and safety .
Eigenschaften
IUPAC Name |
4-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-12-15(25(21,22)17-8-10-23-11-9-17)13(2)18(16-12)24(19,20)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHDCOBKHACNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3,5-Dimethyl-1-(phenylsulfonyl)pyrazol-4-yl]sulfonyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide](/img/structure/B6518915.png)
![2,5-difluoro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide](/img/structure/B6518919.png)
![N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B6518934.png)
![4-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide](/img/structure/B6518939.png)
![1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6518947.png)
![1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6518962.png)
![4-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B6518982.png)
![1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B6518988.png)
![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B6518996.png)



![N-(4-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519025.png)
